REACTION_CXSMILES
|
Cl.Cl.[NH2:3][C:4]1[CH:9]=[CH:8][C:7]([NH2:10])=[CH:6][CH:5]=1.O1[CH2:15][CH2:14][NH:13]C1=O.COCCOCCO>[OH-].[Na+]>[NH2:3][C:4]1[CH:9]=[CH:8][C:7]([NH:10][CH2:15][CH2:14][NH2:13])=[CH:6][CH:5]=1 |f:0.1.2,5.6|
|
Name
|
|
Quantity
|
20.1 g
|
Type
|
reactant
|
Smiles
|
Cl.Cl.NC1=CC=C(C=C1)N
|
Name
|
|
Quantity
|
17.4 g
|
Type
|
reactant
|
Smiles
|
O1C(NCC1)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
COCCOCCO
|
Name
|
triamine dihydrochloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
189 °C
|
Type
|
CUSTOM
|
Details
|
while being vigorously stirred mechanically
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
CUSTOM
|
Details
|
Most of the solvent was removed in vacuo
|
Type
|
TEMPERATURE
|
Details
|
while applying heat (95° C./10 mm Hg)
|
Type
|
CUSTOM
|
Details
|
to give a viscous, dark purple oil
|
Type
|
EXTRACTION
|
Details
|
the free amine was extracted with three portions of chloroform
|
Type
|
EXTRACTION
|
Details
|
During the extraction, solid sodium chloride
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
formed
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined chloroform portions were dried over anhydrous potassium carbonate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
After removal of the solvent in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=C(C=C1)NCCN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20 g | |
YIELD: CALCULATEDPERCENTYIELD | 120.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |